molecular formula C10H11BrOS B14062979 1-(3-(Bromomethyl)-2-mercaptophenyl)propan-2-one

1-(3-(Bromomethyl)-2-mercaptophenyl)propan-2-one

Cat. No.: B14062979
M. Wt: 259.16 g/mol
InChI Key: AVCYPLSJGYRFDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-(Bromomethyl)-2-mercaptophenyl)propan-2-one is an organic compound characterized by the presence of a bromomethyl group, a mercapto group, and a propanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Bromomethyl)-2-mercaptophenyl)propan-2-one typically involves the bromination of a suitable precursor, followed by the introduction of the mercapto group. One common method involves the bromination of 3-methyl-2-mercaptophenylpropan-2-one using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Bromomethyl)-2-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction Reactions: The carbonyl group in the propanone moiety can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium thiolate or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate in aqueous or organic solvents.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous conditions.

Major Products

    Substitution: Formation of substituted derivatives with various functional groups.

    Oxidation: Formation of disulfides or sulfonic acids.

    Reduction: Formation of alcohols from the carbonyl group.

Scientific Research Applications

1-(3-(Bromomethyl)-2-mercaptophenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-(Bromomethyl)-2-mercaptophenyl)propan-2-one involves its reactive functional groups. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of covalent bonds with biological targets. The mercapto group can form disulfide bonds with thiol-containing biomolecules, affecting their structure and function. The carbonyl group can participate in redox reactions, influencing cellular redox balance.

Comparison with Similar Compounds

Similar Compounds

    1-(3-(Chloromethyl)-2-mercaptophenyl)propan-2-one: Similar structure but with a chloromethyl group instead of a bromomethyl group.

    1-(3-(Bromomethyl)-2-hydroxyphenyl)propan-2-one: Similar structure but with a hydroxy group instead of a mercapto group.

Uniqueness

1-(3-(Bromomethyl)-2-mercaptophenyl)propan-2-one is unique due to the combination of its bromomethyl and mercapto groups, which confer distinct reactivity and potential applications. The presence of both electrophilic and nucleophilic sites within the same molecule allows for versatile chemical transformations and interactions with biological targets.

Properties

Molecular Formula

C10H11BrOS

Molecular Weight

259.16 g/mol

IUPAC Name

1-[3-(bromomethyl)-2-sulfanylphenyl]propan-2-one

InChI

InChI=1S/C10H11BrOS/c1-7(12)5-8-3-2-4-9(6-11)10(8)13/h2-4,13H,5-6H2,1H3

InChI Key

AVCYPLSJGYRFDM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C(=CC=C1)CBr)S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.